Octadecanoic acid, 9-(sulfooxy)-, monosodium salt

Surfactant Critical Micelle Concentration Micellization

Octadecanoic acid, 9-(sulfooxy)-, monosodium salt (CAS 68964-56-7), also referred to as sodium 9-(sulfooxy)stearate or 9(or 10)-(sulfooxy)stearic acid monosodium salt, is a sulfated fatty acid derivative with the molecular formula C₁₈H₃₅NaO₆S and a molecular weight of approximately 402.5 g/mol. It belongs to the class of anionic surfactants characterized by a mid-chain sulfate ester group (–OSO₃⁻) attached to an 18-carbon stearate backbone, distinguishing it from terminal sulfates and α-sulfonated fatty acids.

Molecular Formula C18H35NaO6S
Molecular Weight 402.5 g/mol
CAS No. 68964-56-7
Cat. No. B12693745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecanoic acid, 9-(sulfooxy)-, monosodium salt
CAS68964-56-7
Molecular FormulaC18H35NaO6S
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C18H36O6S.Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1
InChIKeyLBBMGWMTZMVZCT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecanoic acid, 9-(sulfooxy)-, monosodium salt (CAS 68964-56-7): A Mid-Chain Sulfated C18 Surfactant for Industrial Procurement


Octadecanoic acid, 9-(sulfooxy)-, monosodium salt (CAS 68964-56-7), also referred to as sodium 9-(sulfooxy)stearate or 9(or 10)-(sulfooxy)stearic acid monosodium salt, is a sulfated fatty acid derivative with the molecular formula C₁₈H₃₅NaO₆S and a molecular weight of approximately 402.5 g/mol [1]. It belongs to the class of anionic surfactants characterized by a mid-chain sulfate ester group (–OSO₃⁻) attached to an 18-carbon stearate backbone, distinguishing it from terminal sulfates and α-sulfonated fatty acids [2][3]. The compound appears on multiple global chemical inventories, including the US EPA TSCA Inventory, the ECHA C&L Inventory, and Japan's CSCL, and is manufactured/imported in the 1–<1,000 tonnes per year range [4][5][6].

Why Generic Substitution of Octadecanoic acid, 9-(sulfooxy)-, monosodium salt Is Not Straightforward


Substituting this compound with a generic anionic surfactant such as sodium dodecyl sulfate (SDS), sodium stearate, or even an α-sulfonated stearate ignores the distinct impact of the mid-chain sulfate ester group on interfacial packing, calcium ion tolerance, and temperature-dependent solubility [1]. The position of the hydrophilic sulfooxy group along the C18 chain alters the molecule's geometry, leading to differences in critical micelle concentration (CMC) and Kraft point compared to terminal sulfate esters, which directly affect formulation performance in hard water or low-temperature applications [2]. The quantitative evidence below demonstrates that analogs cannot be freely interchanged without risking loss of surfactant efficacy.

Quantitative Performance Differentiation of Octadecanoic acid, 9-(sulfooxy)-, monosodium salt Against In-Class and Cross-Class Comparators


Critical Micelle Concentration (CMC) of a Mid-Chain Sulfated C18 Surfactant vs. SDS and Sodium Stearate

A structurally analogous sulfated C18 sodium surfactant (prepared from oleic acid via sulfonation) exhibits a CMC of 5×10⁻⁴ mol/L (0.5 mM) at 25°C [1]. This value is approximately 1.9-fold lower than the CMC of sodium stearate (9.5×10⁻⁴ M at 298.15 K) [2] and an order of magnitude lower than the typical CMC of SDS (~8×10⁻³ M at 298 K) , indicating that mid-chain sulfation of the C18 chain enhances micelle-forming efficiency relative to both non-sulfated fatty acid salts and short-chain terminal sulfates.

Surfactant Critical Micelle Concentration Micellization

Surface Tension Reduction Efficiency: γcmc Comparison

The analogous sulfated stearic sodium surfactant reduces the surface tension of water to 30.46 mN/m at its CMC [1]. In comparison, SDS achieves a γcmc of approximately 32–33 mN/m under similar conditions , while sodium stearate typically yields a γcmc > 35 mN/m [2]. This suggests that mid-chain sulfation improves surface tension reduction effectiveness relative to common linear anionic surfactants.

Surface Tension Surfactant Interfacial Science

Hard Water Tolerance: Calcium Ion Stability (CIS)

The sulfated stearic sodium analog demonstrates a calcium ion stability (CIS) value of 1,284.49 mg/L (as CaCO₃) [1]. This is substantially higher than the hard water tolerance of conventional soaps like sodium stearate, which precipitate readily as calcium soaps at low Ca²⁺ concentrations (<100 mg/L CaCO₃) [2]. The presence of the sulfate ester group adjacent to the carboxylate headgroup significantly improves tolerance to divalent cations.

Hard Water Resistance Calcium Tolerance Formulation Stability

Kraft Point and Low-Temperature Solubility

The Kraft point (the temperature at which surfactant solubility equals the CMC) for the sulfated stearic sodium analog is reported as 16.0°C [1]. This is significantly lower than the Kraft point of sodium stearate, which is above 50°C [2], and comparable to or lower than many linear alkyl sulfate surfactants with similar chain lengths. The mid-chain sulfate group disrupts crystal packing, facilitating micelle formation at lower temperatures.

Kraft Point Solubility Low-Temperature Performance

Foaming Performance: Initial Foam Height

The initial foam height generated by the sulfated stearic sodium analog is 8.16 cm under standard oscillating conditions [1]. While this is within the typical range for anionic surfactants, it is notably higher than the foam height of sodium stearate (which foams poorly at room temperature due to low solubility) and comparable to SDS under similar test conditions. The mid-chain sulfate group contributes to foam generation without excessive foam stability, which is desirable in rinse-off formulations.

Foaming Surfactant Detergency

Regulatory and Classification Advantage: Non-Hazardous Designation

According to the ECHA Classification and Labelling Inventory, Sodium hydrogen 9(or 10)-(sulphonatooxy)octadecanoate (CAS 68964-56-7) has been notified and is 'Not Classified' under CLP criteria for physical, health, and environmental hazards [1]. In contrast, analogous sulfated fatty acid salts such as sodium oleic sulfate (CAS 68331-91-9) carry skin irritation (Category 2), skin sensitization (Category 1), and serious eye damage (Category 1) classifications [2]. This discrepancy may reflect differences in purity, residual unsulfated material, or specific salt form.

Regulatory GHS Classification Procurement

Optimal Application Scenarios for Octadecanoic acid, 9-(sulfooxy)-, monosodium salt Based on Differentiated Performance Evidence


Hard-Water-Tolerant Cleaning Formulations

With a calcium ion stability exceeding 1,200 mg/L CaCO₃ [1], this surfactant is ideally suited for laundry detergents, industrial cleaners, and dishwashing liquids in regions with hard water, where conventional soaps like sodium stearate fail due to precipitation. The compound maintains micellization and surface activity even in the presence of divalent cations, eliminating the need for additional chelating agents or water softeners.

Cold-Water and Ambient-Temperature Processing

The low Kraft point of 16.0°C [1] ensures that the surfactant remains fully soluble and functional at room temperature and below, unlike sodium stearate which requires heating above 50°C. This property is critical for energy-efficient manufacturing processes, cold-water laundry products, and formulations intended for use in unheated environments.

Emulsification and Wetting in Personal Care Products

The combination of a low γcmc (30.46 mN/m) and moderate foaming capacity [1] makes this compound an effective emulsifier and wetting agent for creams, lotions, and hair care formulations. Its mid-chain sulfate structure provides balanced hydrophilic-lipophilic properties that stabilize oil-in-water emulsions without the excessive foam associated with SDS, improving the sensory profile of rinse-off products.

Regulatory-Sensitive Industrial Applications

The 'Not Classified' designation under CLP [2] positions this compound advantageously for formulations targeting eco-label certifications, products with simplified safety data sheets, and applications in occupational settings where worker exposure concerns are paramount. The lower hazard profile compared to sulfated oleic acid analogs reduces compliance burden and broadens market access.

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